3'-Methyl-3-phenylpropiophenone
Overview
Description
3’-Methyl-3-phenylpropiophenone is an organic compound with the molecular formula C16H16O It is a derivative of propiophenone, characterized by the presence of a methyl group and a phenyl group attached to the propiophenone backbone
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3’-Methyl-3-phenylpropiophenone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3’-Methyl-3-phenylpropiophenone is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 3’-Methyl-3-phenylpropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in 3’-Methyl-3-phenylpropiophenone can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
3’-Methyl-3-phenylpropiophenone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Propiophenone: Lacks the methyl and phenyl substituents present in 3’-Methyl-3-phenylpropiophenone.
4-Methylpropiophenone: Similar structure but with the methyl group at a different position.
3-Phenylpropiophenone: Lacks the methyl group present in 3’-Methyl-3-phenylpropiophenone.
Uniqueness: 3’-Methyl-3-phenylpropiophenone is unique due to the specific positioning of the methyl and phenyl groups, which influence its chemical reactivity and potential applications. The presence of these substituents can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUGOXFTYSNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476047 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54095-43-1 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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